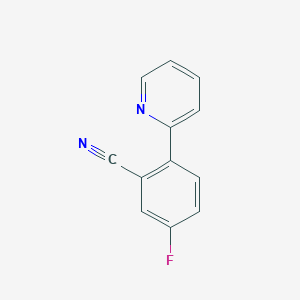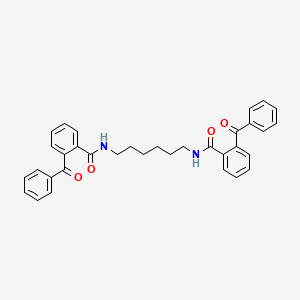
N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexane-1,6-diyl linker connecting two benzoylbenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) typically involves the reaction of hexane-1,6-diamine with 2-benzoylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): This compound has a similar hexane-1,6-diyl linker but with hydroxybenzamide groups instead of benzoylbenzamide groups.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): This compound features a similar hexane-1,6-diyl linker but with phenylprop-2-en-1-imine groups.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is unique due to its specific benzoylbenzamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Propiedades
Número CAS |
678975-46-7 |
|---|---|
Fórmula molecular |
C34H32N2O4 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2-benzoyl-N-[6-[(2-benzoylbenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C34H32N2O4/c37-31(25-15-5-3-6-16-25)27-19-9-11-21-29(27)33(39)35-23-13-1-2-14-24-36-34(40)30-22-12-10-20-28(30)32(38)26-17-7-4-8-18-26/h3-12,15-22H,1-2,13-14,23-24H2,(H,35,39)(H,36,40) |
Clave InChI |
SEKZWZVSBFQKLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCCCCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


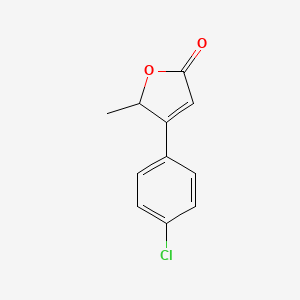
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
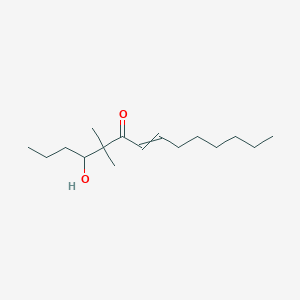
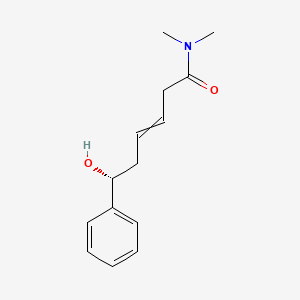
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
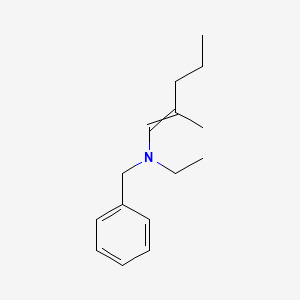
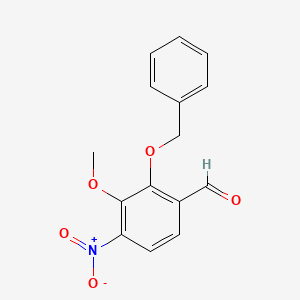
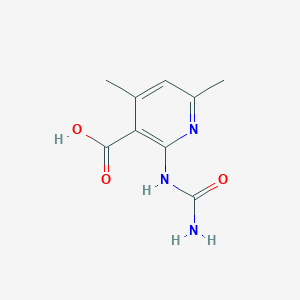
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
